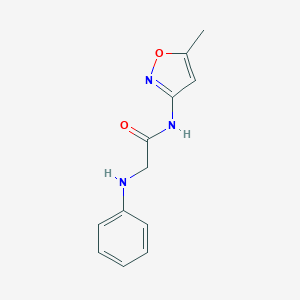![molecular formula C25H22N2O3 B271058 N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a synthetic compound that belongs to the family of pyrrolidinecarboxamide derivatives.
Wirkmechanismus
The mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to exhibit antiviral activity against influenza A virus and herpes simplex virus. Additionally, N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits significant biological activity at low concentrations, making it a cost-effective compound for research purposes. However, N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. The synthesis process of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is relatively complex and requires several steps, which may limit its scalability. Additionally, the mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several potential future directions for research. One potential direction is the development of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide-based fluorescent probes for the detection of metal ions. Another potential direction is the development of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide-based drugs for the treatment of cancer, viral infections, and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields.
Synthesemethoden
The synthesis method of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-ethylbenzaldehyde with dibenzo[b,d]furan-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with pyrrolidine-2,5-dione to obtain N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The yield of the synthesis process is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
Produktname |
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C25H22N2O3 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-dibenzofuran-3-yl-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-2-16-7-3-5-9-21(16)27-15-17(13-24(27)28)25(29)26-18-11-12-20-19-8-4-6-10-22(19)30-23(20)14-18/h3-12,14,17H,2,13,15H2,1H3,(H,26,29) |
InChI-Schlüssel |
WQYPILZPFBCKEE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Kanonische SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)